Benzene, [[2-bromo-1-(bromomethyl)ethoxy]methyl]-
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Description
“Benzene, [[2-bromo-1-(bromomethyl)ethoxy]methyl]-” is a chemical compound with the CAS Number: 35995-55-2 . It has a molecular weight of 308.01 and its IUPAC name is { [2-bromo-1- (bromomethyl)ethoxy]methyl}benzene . The compound is typically stored at refrigerated temperatures .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12Br2O/c11-6-10(7-12)13-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2 . This code provides a standard way to encode the compound’s molecular structure and formula.Chemical Reactions Analysis
While specific reactions involving “Benzene, [[2-bromo-1-(bromomethyl)ethoxy]methyl]-” are not detailed in the search results, it’s important to note that benzene derivatives can undergo various types of reactions. For instance, they can participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The compound has a molecular weight of 308.01 . It is typically stored at refrigerated temperatures . More specific physical and chemical properties were not found in the search results.Scientific Research Applications
Gas Chromatography Applications
The use of benzene derivatives, specifically those related to 1-(2-bromo-ethoxy)-2-methyl-benzene, in gas chromatography has been documented. A study by Jiang Qin (2005) introduced a gas chromatography (GC) method for the separation and determination of position isomers of this compound, highlighting the effectiveness of SE-30 non-polarity columns for achieving optimal resolution. The method utilized normalization for quantification and demonstrated high precision with a relative standard deviation ranging from 0.084% to 1.19% (Qin, 2005).
Synthetic Chemistry
In synthetic chemistry, the compound has been involved in the facile synthesis of 1-substituted 3-alkoxy-1H-isoindoles. Minami Kuroda and K. Kobayashi (2015) developed a two-step synthesis method that starts from 2-(dialkoxymethyl)phenyllithium compounds, derived from 1-bromo-2-(dialkoxymethyl)benzenes through Br/Li exchange with BuLi. This process led to the creation of [2-(dialkoxymethyl)phenyl]methanimines, which upon treatment with TsOH⋅H2O, yielded the desired 1-substituted 3-alkoxy-1H-isoindoles in reasonable yields (Kuroda & Kobayashi, 2015).
Molecular Structure Analysis
The study of molecular structures through X-ray crystallography has also incorporated such benzene derivatives. P. Jones, P. Kuś, and I. Dix (2012) conducted X-ray structure determinations of seven benzene derivatives with bromo and bromomethyl substituents, including compounds closely related to the specified benzene derivative. This research provided insights into Br···Br interactions, hydrogen bonding, and the influence of substituent positions on packing motifs, illustrating the diversity in structural arrangements despite chemical similarities (Jones, Kuś, & Dix, 2012).
properties
IUPAC Name |
1,3-dibromopropan-2-yloxymethylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Br2O/c11-6-10(7-12)13-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVELAOQZAFXLRD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(CBr)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Br2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10340126 |
Source
|
Record name | 1-bromo-2-benzyloxy-3-bromopropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10340126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzene, [[2-bromo-1-(bromomethyl)ethoxy]methyl]- | |
CAS RN |
35995-55-2 |
Source
|
Record name | 1-bromo-2-benzyloxy-3-bromopropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10340126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | {[(1,3-dibromopropan-2-yl)oxy]methyl}benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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